molecular formula C7H12O3 B047756 6-Oxoheptanoic acid CAS No. 3128-07-2

6-Oxoheptanoic acid

Cat. No. B047756
CAS RN: 3128-07-2
M. Wt: 144.17 g/mol
InChI Key: IZOQMUVIDMLRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04837305

Procedure details

δ-Acetyl-n-valeric acid (1.0 g, 6.9 mmol) was dissolved in 50 ml anhydrous tetrahydrofuran and the solution cooled to 0° C. in an ice bath. N-methyl morpholine (0.76 ml, 6.9 mmol) was added followed by isobutyl chloroformate (0.90 ml, 6.9 mmol). After allowing the reaction to stir for 10 min, p-toluidine (0.74 g, 6.9 mmol) was added and the mixture stirred overnight at room temperature. The solvent was evaporated under reduced pressure and the residue redissolved in 150 ml ethyl acetate and 50 ml water. The organic phase was separated and extracted three times with 50 ml 0.1N hydrochloric acid, three times with 0.1N sodium hydroxide, twice with 50 ml brine and dried over sodium sulfate. After filtration from the drying agent and evaporation of the filtrate, the pale yellow solid was crystallized from ethyl acetate/hexanes yielding 1.2 g of needles that were homogeneous by thin layer chromatography (60:40 ethyl acetate/hexanes, Rf =0.31) m.p. 108.5°- 110° C.
[Compound]
Name
δ-Acetyl-n-valeric acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
0.74 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN1[CH2:7][CH2:6][O:5]CC1.ClC([O:11][CH2:12][CH:13]([CH3:15])C)=O.NC1C=C[C:20]([CH3:23])=CC=1.[O:24]1CCCC1>>[O:5]=[C:6]([CH3:7])[CH2:20][CH2:23][CH2:15][CH2:13][C:12]([OH:11])=[O:24]

Inputs

Step One
Name
δ-Acetyl-n-valeric acid
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.76 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Four
Name
Quantity
0.74 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
the mixture stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in 150 ml ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 50 ml 0.1N hydrochloric acid, three times with 0.1N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with 50 ml brine and dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
from the drying agent and evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
the pale yellow solid was crystallized from ethyl acetate/hexanes yielding 1.2 g of needles that

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
O=C(CCCCC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.